1-(3,4-dichlorophenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one
Description
This compound is a sulfur-containing heterocyclic derivative featuring a thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 6, linked via a sulfanyl bridge to a 3,4-dichlorophenyl ketone moiety. Its molecular formula is C₁₇H₁₂Cl₂N₂OS₂, with an average molecular mass of 407.32 g/mol. The thienopyrimidine scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS2/c1-8-9(2)23-16-14(8)15(19-7-20-16)22-6-13(21)10-3-4-11(17)12(18)5-10/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMUTLYHEIIZNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison Compound 1 :
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone
Comparison Compound 2 :
1-(6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone
- Core Structure: Dihydropyrimidin-2(1H)-thione (non-aromatic) vs. aromatic thienopyrimidine.
- Biological Relevance: The tetrahydropyrimidinone scaffold exhibits antifungal activity but lacks the planar aromatic system of thienopyrimidine, which is critical for intercalation or π-stacking in enzyme inhibition .
Comparison Compound 3 :
1-(3,4-Dichlorophenyl)-3-(5-((5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)urea
- Molecular Features : Incorporates a furopyrimidine core and a thiadiazole-urea moiety.
- Functional Impact: The urea group introduces hydrogen-bonding capacity (IR peaks at 3380 cm⁻¹ for NH stretch), enhancing interactions with polar residues in enzymes.
Preparation Methods
Precursor Preparation
The 5,6-dimethylthieno[2,3-d]pyrimidin-4-one core is typically synthesized from 2-amino-3-cyano-4,5-dimethylthiophene (1a ) via cyclization. Key methods include:
Method A (Microwave-Assisted Cyclization):
- Reactants: 2-Amino-3-cyano-4,5-dimethylthiophene (1.0 eq), alkyl/aryl isothiocyanates (1.2 eq)
- Conditions: Microwave irradiation (800 W, 20–60 sec) in ethanol with KOH.
- Yield: 64–78% for analogous compounds.
- Advantages: Reduced reaction time (minutes vs. hours).
Method B (Conventional Heating):
Table 1. Comparison of Cyclization Methods
| Parameter | Microwave | Conventional |
|---|---|---|
| Time | 20–60 sec | 3–5 hrs |
| Yield | 64–78% | 50–65% |
| Purity (HPLC) | >95% | 85–90% |
Sulfanyl-Ethanone Side Chain Introduction
Nucleophilic Substitution
The sulfanyl group at position 4 is introduced via displacement reactions:
Protocol:
- Chlorination: Treat 5,6-dimethylthieno[2,3-d]pyrimidin-4-one with POCl₃ or PCl₅ in dichloroethane under reflux.
- Thiolation: React 4-chloro intermediate with 2-mercapto-1-(3,4-dichlorophenyl)ethan-1-one in DMF at 60°C.
- Molar Ratio: 1:1.2 (chloro:thiol)
- Catalyst: Triethylamine (1.5 eq).
- Yield: 70–75%.
Dichlorophenyl Ethanone Synthesis
Friedel-Crafts Acylation
The 3,4-dichlorophenyl group is introduced via acylation:
Alternative Route: Thiourea Condensation
- Reactants: 3,4-Dichlorophenylacetic acid, Lawesson’s reagent
- Conditions: Toluene, reflux, 8 hrs.
- Yield: 72%.
Final Coupling and Purification
One-Pot Assembly
Recent protocols combine steps 2 and 3 for efficiency:
- Mix 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (1.0 eq), 2-mercapto-1-(3,4-dichlorophenyl)ethan-1-one (1.2 eq), and K₂CO₃ (2.0 eq) in DMF.
- Heat at 80°C for 6 hrs.
- Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:3) → recrystallization (ethanol).
Table 2. Optimization of Coupling Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Temperature | 80°C | |
| Base | K₂CO₃ | |
| Reaction Time | 6 hrs | |
| Purity (Post-HPLC) | 98.5% |
Characterization Data
Spectroscopic Confirmation
Crystallographic Data
Comparative Analysis of Methodologies
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